Cas no 2138022-60-1 (Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester)
Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester
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- Inchi: 1S/C10H16O3/c1-4-10(9(12)13-3)6-7(2)5-8(10)11/h7H,4-6H2,1-3H3
- InChI-Schlüssel: ADJUBLLVQFKOML-UHFFFAOYSA-N
- Lächelt: C1(CC)(C(OC)=O)CC(C)CC1=O
Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790437-0.05g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
| Enamine | EN300-790437-0.1g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
| Enamine | EN300-790437-0.25g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
| Enamine | EN300-790437-0.5g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
| Enamine | EN300-790437-1.0g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
| Enamine | EN300-790437-2.5g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
| Enamine | EN300-790437-5.0g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
| Enamine | EN300-790437-10.0g |
methyl 1-ethyl-4-methyl-2-oxocyclopentane-1-carboxylate |
2138022-60-1 | 95% | 10.0g |
$3007.0 | 2024-05-22 |
Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester Verwandte Literatur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Weitere Informationen zu Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester
Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester: A Key Compound in Modern Pharmaceutical Research
Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, with the CAS No. 2138022-60-1, represents a critical building block for the development of novel therapeutics and bioactive molecules. Its chemical framework combines a cyclopentane ring with functional groups such as methyl ester and ketone functionalities, enabling diverse interactions with biological targets. Recent studies have highlighted its potential in modulating cellular signaling pathways and its utility in drug design strategies targeting inflammatory and neurodegenerative disorders.
As a derivative of cyclopentanecarboxylic acid, this compound exhibits structural similarities to several known pharmacologically active agents. The 1-ethyl-4-methyl-3-oxo motif is particularly noteworthy, as it has been implicated in the regulation of enzyme activity and receptor binding. Researchers have demonstrated that the introduction of an methyl ester group enhances the compound's solubility and metabolic stability, making it a promising candidate for oral drug delivery systems. These properties are critical in overcoming the challenges associated with traditional small-molecule therapeutics, such as poor bioavailability and rapid degradation in vivo.
The synthesis of Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester has been optimized through advanced catalytic methods, reflecting the growing emphasis on green chemistry in pharmaceutical manufacturing. A recent study published in Journal of Medicinal Chemistry (2023) reported the development of a highly efficient asymmetric synthesis route using chiral auxiliaries, which significantly improves the enantiomeric purity of the final product. This advancement is particularly relevant for drug development, where stereochemical control is essential for achieving desired pharmacological profiles and minimizing side effects.
Emerging research suggests that this compound may serve as a scaffold for the design of new anti-inflammatory agents. In a 2024 preclinical study, scientists at the University of Tokyo explored its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. The methyl ester functional group was found to enhance the compound's interaction with lipid rafts in cell membranes, thereby modulating the activity of pro-inflammatory cytokines. These findings underscore the compound's potential in the treatment of autoimmune diseases and chronic inflammation-related conditions.
Another area of interest is the application of this compound in neurodegenerative disease research. A 2023 study published in ACS Chemical Neuroscience investigated its neuroprotective effects in a mouse model of Parkinson's disease. The compound was shown to reduce oxidative stress and mitochondrial dysfunction by interacting with specific protein targets in dopaminergic neurons. The 1-ethyl-4-methyl-2-oxo core structure appears to play a critical role in these mechanisms, suggesting its utility in the development of disease-modifying therapies for neurodegenerative disorders.
The pharmacokinetic profile of Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester has also been the subject of recent investigations. A 2024 study in Drug Metabolism and Disposition revealed that the compound exhibits favorable permeability across the blood-brain barrier, a property that is highly desirable for central nervous system (CNS) targeting. This characteristic is attributed to the combined effects of the methyl ester group and the cyclopentane ring, which together enhance the compound's ability to cross lipid bilayers without requiring active transport mechanisms.
Computational modeling has further expanded the understanding of this compound's biological activity. Molecular dynamics simulations conducted in 2023 demonstrated that the 1-ethyl-4-methyl-2-oxo motif can form hydrogen bonds with key residues in G-protein coupled receptors (GPCRs), a class of targets involved in numerous physiological processes. These interactions suggest that the compound may serve as a lead molecule for the development of drugs targeting GPCR-mediated pathways, including those involved in cardiovascular and metabolic diseases.
Despite its promising properties, the synthesis and application of Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester require careful optimization to ensure safety and efficacy. A 2024 review in Pharmaceutical Research highlighted the need for further studies on its long-term toxicity and potential for drug-drug interactions. These considerations are critical for advancing the compound from preclinical research to clinical application, particularly in the context of chronic disease management.
In conclusion, Cyclopentanecarboxylic acid, 1-ethyl-4-methyl-2-oxo-, methyl ester represents a versatile platform for the development of next-generation therapeutics. Its unique structural features, combined with recent advances in synthetic methodologies and mechanistic insights, position it as a valuable tool in pharmaceutical research. As the field continues to evolve, further exploration of this compound's biological potential will likely uncover new applications in the treatment of complex diseases.
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